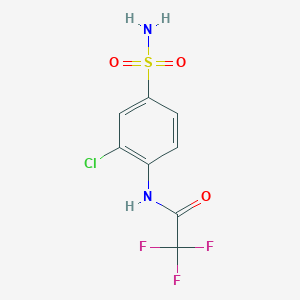
N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a sulfonamide group, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-chloro-4-sulfamoylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroacetamide moiety may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-sulfamoylphenyl)-2-phenylacetamide
- S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate
Uniqueness
N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide (CAS Number: 823786-78-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C8H6ClF3N2O3S
- Molecular Weight: 302.658 g/mol
- IUPAC Name: this compound
- Structure: The compound features a sulfonamide group attached to a chloro-substituted phenyl ring and a trifluoroacetamide moiety.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of sulfonamide compounds have shown promising results against SARS-CoV-2. In silico analysis demonstrated good binding affinities to the main protease (Mpro) of the virus, with binding energy scores indicating potential for further development as antiviral agents .
Herbicidal Activity
Research indicates that similar compounds exhibit herbicidal properties. The structure of this compound may confer similar effects. Studies on related sulfonamide derivatives have demonstrated effective inhibition of weed growth in agricultural settings .
In Silico Studies
A study investigating the molecular docking of various sulfonamide derivatives found that certain modifications enhance binding affinity to viral targets. For example, compounds with specific substitutions on the benzene ring showed improved interactions with the target proteins involved in viral replication .
Comparative Analysis
| Compound | Binding Energy (kcal/mol) | Activity |
|---|---|---|
| Nirmatrelvir | -6.54 | Standard antiviral |
| Compound 5 | -7.22 | Potential candidate |
| Compound 6 | -7.33 | Potential candidate |
This table summarizes the binding energies of selected compounds against SARS-CoV-2 Mpro, highlighting the potential of this compound derivatives in antiviral applications.
Properties
CAS No. |
823786-78-3 |
|---|---|
Molecular Formula |
C8H6ClF3N2O3S |
Molecular Weight |
302.66 g/mol |
IUPAC Name |
N-(2-chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H6ClF3N2O3S/c9-5-3-4(18(13,16)17)1-2-6(5)14-7(15)8(10,11)12/h1-3H,(H,14,15)(H2,13,16,17) |
InChI Key |
OQHQUUNENOHCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















